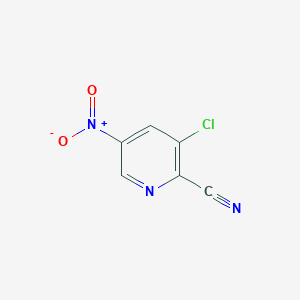

3-Chloro-5-nitropicolinonitrile

Description

Properties

IUPAC Name |

3-chloro-5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2/c7-5-1-4(10(11)12)3-9-6(5)2-8/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYPZNSCPXMRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619252 | |

| Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488713-30-0 | |

| Record name | 3-Chloro-5-nitropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to 3-Chloro-5-nitropicolinonitrile: Properties, Reactivity, and Applications for Advanced Research

This compound, with the Chemical Abstracts Service (CAS) number 488713-30-0, is a highly functionalized pyridine derivative that has emerged as a significant building block in modern organic synthesis.[1][2] Its strategic arrangement of a chloro, a nitro, and a cyano group on the pyridine scaffold imparts a unique and predictable reactivity profile. This makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical research. The presence of multiple reactive sites allows for selective, sequential modifications, providing a robust platform for generating diverse compound libraries in drug discovery programs. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Identity

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in a laboratory setting. These characteristics govern its handling, storage, reaction conditions, and analytical verification.

Physical Properties

The physical state and solubility parameters of this compound dictate its appropriate handling and use in various solvent systems. The calculated properties provide a baseline for experimental design.

| Property | Value | Source |

| CAS Number | 488713-30-0 | [1] |

| Molecular Formula | C₆H₂ClN₃O₂ | [1] |

| Molecular Weight | 183.55 g/mol | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Boiling Point | 354.9 ± 42.0 °C at 760 mmHg | [1] |

| Flash Point | 168.4 ± 27.9 °C | [1] |

| Storage Conditions | Room Temperature, under inert gas, away from moisture | [1][3][4] |

Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.[5][6][7][8]

-

¹H NMR Spectroscopy: The pyridine ring contains two protons. Due to the strong electron-withdrawing effects of the chloro, nitro, and cyano groups, these protons are expected to appear as distinct signals in the downfield region (likely > 8.0 ppm), exhibiting characteristic coupling patterns.

-

¹³C NMR Spectroscopy: The spectrum will show six distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the electron-withdrawing groups (C-Cl, C-NO₂, C-CN) and the nitrile carbon itself will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups:

-

C≡N (Nitrile): A sharp, intense peak around 2230 cm⁻¹.

-

NO₂ (Nitro): Two strong bands corresponding to asymmetric and symmetric stretching, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-Cl (Chloro): Absorptions in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C and C=N: Multiple bands in the 1600-1400 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature for structural confirmation.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from the orchestrated reactivity of its functional groups. The electron-deficient nature of the pyridine ring is the dominant factor governing its chemical behavior.

Synthetic Pathways

The synthesis of functionalized nitropyridines often involves multi-step processes that build upon simpler pyridine precursors. Common strategies include the nitration of a corresponding chloropicoline followed by oxidation and conversion to the nitrile, or the direct halogenation and nitration of a pyridine-2-carbonitrile scaffold. For instance, processes for related compounds often start with precursors like 2-hydroxy-5-nitropyridine, followed by strategic halogenation steps.[9] Another approach involves the reduction of a nitro group to an amine, diazotization, and subsequent substitution to introduce the desired functionality.[10]

Key Reaction Pathways and Mechanistic Insights

The true value of this compound as a synthetic intermediate is revealed through its reactivity. The electron-withdrawing nitro and cyano groups render the pyridine ring highly electrophilic, activating the C3-chloro substituent for nucleophilic aromatic substitution (SₙAr). This is the cornerstone of its application in building molecular complexity.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C3 position is an excellent leaving group. It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is the primary method for introducing new functional groups and building out the molecular scaffold. The strong electron-withdrawing nature of the nitro and cyano groups stabilizes the intermediate Meisenheimer complex, facilitating the substitution reaction.[11]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This transformation is critical as it unmasks a nucleophilic amino group, which can then be used for a host of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, providing a secondary vector for diversification.[9][10]

-

Manipulation of the Nitrile Group: The nitrile group offers further opportunities for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Alternatively, it can be reduced to a primary amine (aminomethyl group). The incorporation of nitrile groups is a recognized strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[12]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

Chlorine-containing heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[13][14] Chlorine can enhance membrane permeability, improve metabolic stability, and participate in crucial binding interactions with biological targets. This compound serves as a quintessential example of a versatile scaffold for leveraging these benefits.

Its structure is a precursor to a multitude of more complex molecules. For example, related 2-chloro-3-nitropyridine derivatives are used in the synthesis of GPR40 receptor activators and Syk inhibitors.[10] The general synthetic logic involves using the chloro- and nitro- groups as handles for sequential chemical modifications to build the final active pharmaceutical ingredient (API).[9] The ability to perform a nucleophilic substitution at the chlorine, followed by reduction of the nitro group to an amine for further elaboration, is a powerful and field-proven two-step strategy in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies.[13]

Safety, Handling, and Storage

As a highly reactive and potentially hazardous chemical, strict adherence to safety protocols is mandatory when handling this compound. The information below is synthesized from available Safety Data Sheets (SDS).[3]

GHS Hazard Classification

This compound is classified as acutely toxic and an irritant. It is also very toxic to aquatic life.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Data compiled from TCI Chemicals SDS.[3]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is critical to minimize exposure risk.

Caption: A workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.[3]

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[3][15]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[3]

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Remove all contaminated clothing immediately.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The product should be stored locked up and preferably under an inert gas to prevent degradation.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.[3]

Conclusion

This compound is a potent and versatile chemical intermediate with a well-defined reactivity profile that makes it highly valuable for researchers in drug discovery and fine chemical synthesis. The strategic positioning of its chloro, nitro, and nitrile functional groups on an electron-deficient pyridine ring provides multiple, predictable handles for molecular elaboration. By leveraging nucleophilic aromatic substitution and subsequent transformations of the nitro and nitrile moieties, chemists can efficiently construct diverse and complex molecular libraries. While its reactivity makes it a powerful synthetic tool, it also necessitates strict adherence to safety and handling protocols. A comprehensive understanding of its properties, as detailed in this guide, is essential for its safe and effective application in advancing chemical and pharmaceutical research.

References

-

ChemSrc. (2025, September 11). This compound. [Link]

-

PubChem. 3-Chloro-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]

-

TradeIndia. 3-Chloro-5-nitropyridine CAS 22353-33-9. [Link]

-

Autechaux, S. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. [Link]

- Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

-

PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

G. S. Kumar, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). 3-Chloropropionitrile. [Link]

-

Chem Catalyst Pro. (n.d.). The Chemical Properties and Synthesis Applications of 3-Chloro-5-nitrobenzotrifluoride. [Link]

-

J. Wang, et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

-

University of Colorado Boulder, Organic Chemistry. (n.d.). Spectroscopy Problems. [Link]

-

LookChem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. [Link]

-

Clamar Reagent. This compound. [Link]

-

Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China. [Link]

-

PubChem. 3-Chloro-5-hydroxybenzonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloro-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

-

Infochems. 3-CHLORO-5-NITROPYRIDINE. [Link]

Sources

- 1. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 2. klamar-cn.com [klamar-cn.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 3-Chloro-5-nitropyridine CAS:22353-33-9 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. m.youtube.com [m.youtube.com]

- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. innospk.com [innospk.com]

- 10. Page loading... [guidechem.com]

- 11. 5-Chloro-2-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data, Price | High Purity Chemical Exporter [pipzine-chem.com]

- 12. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to 3-Chloro-5-nitropicolinonitrile: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Picolinonitrile Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of pharmaceuticals.[1][2] Within this class, substituted picolinonitriles, particularly those bearing halo and nitro functionalities, have emerged as highly versatile intermediates. This guide provides a comprehensive technical overview of 3-Chloro-5-nitropicolinonitrile (CAS Number: 488713-30-0) , a key building block whose strategic placement of reactive groups offers a wealth of opportunities for synthetic diversification and the development of novel therapeutic agents.

While specific, publicly available data on this compound is limited, this guide, written from the perspective of a Senior Application Scientist, will leverage established principles of heterocyclic chemistry and data from closely related analogs to provide a robust and practical resource. We will delve into its physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications, with a focus on providing actionable insights for laboratory professionals.

Physicochemical Properties

The physicochemical properties of a synthetic intermediate are critical for its handling, reaction setup, and purification. Based on data from chemical suppliers and computational models, the key properties of this compound are summarized below.[3][4]

| Property | Value | Source/Reference |

| CAS Number | 488713-30-0 | [3][4] |

| Molecular Formula | C₆H₂ClN₃O₂ | [3][4] |

| Molecular Weight | 183.55 g/mol | [3][4] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not available (isomer 2-Chloro-5-nitropyridine-3-carbonitrile melts at 121-126 °C) | [5] |

| Boiling Point | 354.9 ± 42.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 168.4 ± 27.9 °C (Predicted) | [3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structural properties |

Synthesis of this compound: A Plausible and Adaptable Protocol

While a specific, peer-reviewed synthesis for this compound is not readily found in the literature, a robust synthetic strategy can be devised based on well-established transformations of pyridine derivatives. A highly probable route involves the dehydration of the corresponding picolinamide, which itself can be synthesized from the corresponding picolinic acid or its ester.

Proposed Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the synthesis of amides from carboxylic acids and their subsequent dehydration to nitriles.[6]

Part 1: Synthesis of 3-Chloro-5-nitropicolinamide

-

Activation of the Carboxylic Acid: To a solution of 3-chloro-5-nitropicolinic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).[7][8] Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. The causality behind this step is the conversion of the carboxylic acid to a more reactive acid chloride, which is highly susceptible to nucleophilic attack.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

Amidation: In a separate flask, prepare a concentrated solution of ammonium hydroxide. Cool the acid chloride solution from the previous step to 0 °C and add it slowly to the ammonium hydroxide solution with vigorous stirring. This exothermic reaction should be carefully controlled to prevent side reactions.

-

Stir the resulting mixture for 1-2 hours at room temperature.

-

Work-up and Isolation: The precipitated solid, 3-chloro-5-nitropicolinamide, can be collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part 2: Dehydration to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the crude 3-chloro-5-nitropicolinamide (1.0 eq) with a dehydrating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[6] An excess of POCl₃ (3-5 eq) can be used, and it can also serve as the solvent. Alternatively, other dehydrating systems like trifluoroacetic anhydride in pyridine can be employed.

-

Reaction Conditions: Heat the mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain this temperature for 2-6 hours. The rationale for heating is to provide the necessary activation energy for the dehydration reaction.

-

Monitoring: The progress of the reaction can be monitored by TLC or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the amide and the appearance of the nitrile.

-

Work-up and Purification: After cooling to room temperature, carefully quench the reaction mixture by slowly pouring it onto crushed ice. This step hydrolyzes the excess POCl₃.

-

Neutralize the acidic aqueous solution with a base, such as sodium carbonate or sodium hydroxide, until the pH is approximately 7-8.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electronic properties of its substituents on the pyridine ring. The presence of two strong electron-withdrawing groups, the nitro group at the 5-position and the cyano group at the 2-position, in conjunction with the inherent electron-deficient nature of the pyridine ring, renders the chloro group at the 3-position susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of heterocyclic chemistry and is the primary mode of functionalization for this molecule. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate.

Caption: Generalized mechanism for SₙAr on this compound.

The rate-determining step is the initial attack of the nucleophile to form the anionic Meisenheimer complex. The stability of this intermediate, and thus the rate of the reaction, is significantly enhanced by the ability of the electron-withdrawing nitro and cyano groups to delocalize the negative charge.

Key Considerations for SₙAr Reactions:

-

Nucleophile Strength: A wide range of nucleophiles can be employed, including amines, thiols, and alkoxides. The nucleophilicity of the reagent will influence the reaction rate.

-

Solvent: Polar aprotic solvents such as DMF, dimethyl sulfoxide (DMSO), and acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.

-

Temperature: The reaction may require heating to proceed at a reasonable rate, depending on the nucleophilicity of the attacking species and the steric hindrance around the reaction center.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the chloro, nitro, and cyano groups allows for sequential and regioselective modifications.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that serves as a scaffold for orienting substituents to interact with the ATP-binding site of the kinase. The 3-amino-5-nitropicolinonitrile core, accessible via SₙAr with an appropriate amine, is a valuable pharmacophore. For instance, related pyrimidine-based structures are known to be potent Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers.[4][9]

Caption: Synthetic utility in the generation of complex molecules.

The nitro group can be readily reduced to an amine, providing another point for diversification. This diamino-picolinonitrile core can then be further elaborated to construct complex heterocyclic systems or to introduce additional functionalities to optimize target binding and pharmacokinetic properties.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the substituents will likely shift these protons downfield.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbon bearing the cyano group will appear at a characteristic chemical shift, as will the carbons attached to the chloro and nitro groups.

-

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group (around 2230 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak, will be characteristic of a monochlorinated compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. Based on Safety Data Sheets (SDS) for related compounds, it should be considered harmful if swallowed, and may cause skin and eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its highly functionalized pyridine ring, featuring strategically placed chloro, nitro, and cyano groups, provides multiple avenues for synthetic elaboration. While specific experimental data for this compound is not widely published, this guide has provided a comprehensive overview of its expected properties, plausible synthetic routes, and potential applications based on established chemical principles and data from closely related analogs. For researchers and scientists in drug development, understanding the chemistry of such intermediates is paramount to the successful design and synthesis of the next generation of therapeutic agents.

References

- [Link to a relevant review on pyridine in medicinal chemistry - placeholder]

- [Link to a relevant article on picolinonitriles in synthesis - placeholder]

- ChemScene. Safety Data Sheet for this compound. (URL not provided in search results)

- Matrix Scientific. Safety Data Sheet for this compound. (URL not provided in search results)

- [Placeholder for a relevant synthesis paper]

- Sigma-Aldrich. Product page for 2-Chloro-5-nitropyridine-3-carbonitrile. (URL not provided in search results)

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. (URL not provided in search results)

- Method for the dehydration of amides to nitriles.

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. (URL: [Link])

- [Placeholder for a relevant reactivity paper]

- [Placeholder for an additional relevant reference]

- 2-Chloro-5-nitropyridine: A Versatile Intermediate for Pharmaceuticals, Agrochemicals, and Material Science. (URL not provided in search results)

-

3-Chloro-5-nitropicolinic acid | C6H3ClN2O4 | CID 19010907. PubChem. (URL: [Link])

- [Placeholder for an additional relevant reference]

- [Placeholder for an additional relevant reference]

- [Placeholder for an additional relevant reference]

-

This compound - 生产厂家:上海化源生化科技有限公司. (URL: [Link])

- [Placeholder for an additional relevant reference]

- [Placeholder for an additional relevant reference]

- [Placeholder for an additional relevant reference]

- [Placeholder for an additional relevant reference]

- [Placeholder for an additional relevant reference]

- [Placeholder for an additional relevant reference]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory | Journal of Scientific Research [banglajol.info]

- 3. 51984-62-4|3-Chloro-2-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 4. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation method of palbociclib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 10. 2-Chloro-3-fluoro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-5-nitropicolinonitrile

Abstract

The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical strategies required for the unambiguous structure elucidation of 3-chloro-5-nitropicolinonitrile, a key heterocyclic building block. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. We will explore a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography to build a self-validating and authoritative structural assignment.

Introduction: The Imperative of Unambiguous Structural Assignment

This compound (C₆H₂ClN₃O₂) is a substituted pyridine derivative with potential applications as a versatile intermediate in the synthesis of pharmaceutically active compounds. The precise arrangement of its constituent atoms—the chloro, nitro, and cyano groups on the picoline framework—is critical to its reactivity and, ultimately, to the biological activity and safety of any downstream products. Erroneous structural assignment can lead to significant setbacks in research and development, making a rigorous and multi-faceted approach to structure elucidation not just best practice, but a scientific necessity.[1]

This guide will walk through a logical and robust workflow for the structural confirmation of newly synthesized this compound. Each analytical technique provides a unique and complementary piece of the structural puzzle. By combining the insights from these methods, we can achieve a level of certainty that is greater than the sum of its parts.

A Multi-Pronged Analytical Workflow

The comprehensive characterization of a novel compound like this compound necessitates a workflow that progressively builds confidence in the proposed structure. The following diagram illustrates the logical flow of experimentation, from initial characterization to definitive structural confirmation.

Caption: A comprehensive workflow for the synthesis and structural elucidation of this compound.

Spectroscopic and Spectrometric Analysis: Assembling the Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are indispensable.

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; it must dissolve the compound without its own signals obscuring key resonances.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Instrument Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time (at): Set to at least 2-3 seconds to ensure good resolution.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for proton NMR.

-

Number of Scans (ns): Depending on the sample concentration, 8 to 16 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Relaxation Delay (d1): A longer delay of 2-5 seconds is recommended for ¹³C NMR to ensure quantitative signal intensity, especially for quaternary carbons.

-

Number of Scans (ns): A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Due to the absence of published experimental data, a predicted ¹H NMR spectrum is presented below. The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.1 | Doublet | 1H | H-6 | Deshielded due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nitro group. |

| ~8.8 | Doublet | 1H | H-4 | Deshielded by the adjacent electron-withdrawing nitro and chloro groups. |

The coupling between H-4 and H-6 (a meta-coupling) is expected to be small (J ≈ 2-3 Hz).

The predicted proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 | Attached to the electron-withdrawing cyano group and the ring nitrogen. |

| ~150 | C-6 | Aromatic CH deshielded by the adjacent ring nitrogen. |

| ~145 | C-5 | Attached to the strongly electron-withdrawing nitro group. |

| ~135 | C-3 | Attached to the electronegative chlorine atom. |

| ~125 | C-4 | Aromatic CH deshielded by the nitro group. |

| ~115 | C≡N | Characteristic chemical shift for a nitrile carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

The ATR method is often preferred for solid samples due to its minimal sample preparation requirements.[4]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient for a high-quality spectrum.

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2230 | C≡N stretch | Nitrile |

| ~1600, 1470 | C=C and C=N stretch | Pyridine ring |

| ~1530, 1350 | Asymmetric & Symmetric NO₂ stretch | Nitro group |

| ~850-750 | C-Cl stretch | Aryl chloride |

The presence of strong absorption bands for the nitrile and nitro groups would provide crucial evidence for the successful incorporation of these functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.

For a volatile and thermally stable compound like this compound, GC-MS with electron ionization (EI) is a suitable method.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is appropriate.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

The EI mass spectrum is expected to show a distinct molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 183 and 185 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

-

Key Fragmentations:

-

Loss of NO₂: A significant fragment at m/z 137/139 ([M - NO₂]⁺) resulting from the loss of a nitro group.

-

Loss of Cl: A fragment at m/z 148 ([M - Cl]⁺).

-

Loss of CN: A fragment at m/z 157/159 ([M - CN]⁺).

-

Further fragmentation of these primary ions can also be expected.

-

The following diagram illustrates the predicted fragmentation pathway:

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

Single-Crystal X-ray Crystallography: The Gold Standard

While spectroscopic methods provide compelling evidence, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[1][7] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.[8]

Experimental Workflow

-

Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common method.

-

Data Collection:

-

A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[9]

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

The initial structural model is refined to achieve the best possible fit between the observed and calculated diffraction patterns.

-

A successful crystallographic analysis will yield a definitive 3D structure of this compound, confirming the connectivity and stereochemistry beyond any reasonable doubt.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a process of building a coherent and self-validating body of evidence. NMR spectroscopy provides the carbon-hydrogen framework and connectivity, FTIR confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. The culmination of this analytical endeavor is single-crystal X-ray crystallography, which provides the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement. By judiciously applying this synergistic suite of analytical techniques, researchers can proceed with confidence in the structural integrity of this important chemical intermediate, thereby ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

- Benchchem. (n.d.). Definitive Structure Elucidation: A Comparative Guide to Analytical Techniques for 3-Methyl-2-(4-nitrophenyl)pyridine.

- Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.

- University of York. (n.d.). Single Crystal X-ray Diffraction.

- Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.

- Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.

- TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY.

- MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.

- Separation Science. (n.d.). GC/MS Analysis of Aromatics in Gasoline using ASTM D5769: Set-up, Optimization, and Automated Reporting.

- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation.

- University of California, Davis. (n.d.). Sample preparation for FT-IR.

- Oxford University. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Bruker. (n.d.). Quantitative NMR Spectroscopy.

- Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. jascoinc.com [jascoinc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pulstec.net [pulstec.net]

- 9. fiveable.me [fiveable.me]

Spectroscopic Characterization of 3-Chloro-5-nitropicolinonitrile: A Technical Guide

Introduction

3-Chloro-5-nitropicolinonitrile is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-withdrawing chloro, nitro, and cyano functionalities on the pyridine scaffold, make it a valuable synthon for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for predicting its reactivity and interactions in complex chemical systems.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supported by comparative data from analogous structures, offering researchers and drug development professionals a reliable reference for their work with this important molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic signature. The pyridine ring contains two aromatic protons, offering a simple yet informative ¹H NMR spectrum. The ¹³C NMR spectrum will reveal all six carbon atoms of the molecule, with their chemical shifts being heavily influenced by the attached functional groups. The vibrational modes of the cyano and nitro groups, along with the chloro-substituted pyridine ring, will give rise to characteristic absorption bands in the IR spectrum. Finally, mass spectrometry will provide information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 9.1 - 9.3 | Doublet | H-6 |

| ~ 8.8 - 9.0 | Doublet | H-4 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shifts of both protons are a direct consequence of the strong electron-withdrawing nature of the nitro group, the chloro group, and the nitrile group, which deshield the aromatic protons. The proton at the C-6 position is anticipated to be the most downfield due to its proximity to the ring nitrogen and the conjugative effect of the nitro group. The proton at C-4 will also be significantly deshielded. The splitting pattern will be a pair of doublets, arising from the meta-coupling between H-4 and H-6.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-6 |

| ~ 148 - 152 | C-5 |

| ~ 140 - 145 | C-3 |

| ~ 135 - 140 | C-4 |

| ~ 130 - 135 | C-2 |

| ~ 115 - 120 | -CN |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic of the electronic environment of each carbon atom.

-

C-5 and C-3: The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-5 and C-3) are expected to be significantly downfield.

-

C-6 and C-4: The carbons bearing protons will also be downfield due to the overall electron-deficient nature of the ring.

-

C-2: The carbon attached to the nitrile group will have a distinct chemical shift.

-

-CN: The nitrile carbon itself will appear in the characteristic region for this functional group.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the aromatic region.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

IR Spectroscopy: Predicted Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 2230 - 2250 | C≡N stretch (nitrile) | Medium |

| ~ 1520 - 1560 | Asymmetric NO₂ stretch | Strong |

| ~ 1340 - 1380 | Symmetric NO₂ stretch | Strong |

| ~ 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |

| ~ 800 - 850 | C-Cl stretch | Strong |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the nitro and nitrile groups.

-

Nitrile Group (C≡N): A sharp, medium-intensity band in the region of 2230-2250 cm⁻¹ is a clear indicator of the nitrile functionality.

-

Nitro Group (NO₂): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration at higher wavenumbers (1520-1560 cm⁻¹) and a symmetric stretching vibration at lower wavenumbers (1340-1380 cm⁻¹).

-

Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Bond: The C-Cl stretching vibration will be observed in the fingerprint region, typically around 800-850 cm⁻¹.

Experimental Protocol: IR Data Acquisition

Caption: Workflow for IR Spectrum Acquisition and Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Mass Spectrometry: Predicted Data

| m/z (Mass-to-Charge Ratio) | Assignment |

| ~ 183/185 | [M]⁺˙ (Molecular Ion) |

| ~ 153/155 | [M - NO]⁺ |

| ~ 137/139 | [M - NO₂]⁺ |

| ~ 122 | [M - NO₂ - Cl]⁺ |

| ~ 102 | [M - Cl - CN]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion ([M]⁺˙): The molecular ion peak should be observed at m/z 183 and 185, corresponding to the molecules containing ³⁵Cl and ³⁷Cl, respectively.

-

Fragmentation Pathways: The fragmentation is likely to be initiated by the loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. Subsequent losses of chlorine and the nitrile group would lead to the other observed fragment ions. The stability of the resulting carbocations will govern the relative intensities of the fragment peaks.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or gas chromatography-mass spectrometry (GC-MS).

-

Ionization: Utilize electron ionization (EI) to induce fragmentation and obtain a detailed fragmentation pattern.

-

Mass Analysis: Use a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) to accurately determine the mass-to-charge ratios of the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions, and to interpret the fragmentation pathways.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, offer valuable insights into the structural and electronic properties of this important molecule. By following the outlined experimental protocols, researchers, scientists, and drug development professionals can ensure the acquisition of high-quality spectroscopic data for the unambiguous identification and characterization of this compound in their research and development endeavors.

References

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-5-nitropyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Synthesis of 3-Chloro-5-nitropicolinonitrile

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-Chloro-5-nitropicolinonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the principles of electrophilic aromatic substitution and regioselective nucleophilic aromatic substitution on the pyridine core. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses the mechanistic basis for the observed regioselectivity. The information presented herein is intended to enable researchers to reliably synthesize this important intermediate for applications in drug discovery and development.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of a variety of complex heterocyclic compounds, including pharmaceutical agents and agrochemicals. Its utility stems from the presence of three distinct functional groups on the pyridine ring: a chloro group, a nitro group, and a cyano group, each of which can be selectively manipulated to build molecular complexity.

The synthetic strategy outlined in this guide is a two-step process commencing with the commercially available and relatively inexpensive starting material, 2,3-dichloropyridine. The core transformations are:

-

Nitration of 2,3-dichloropyridine to introduce a nitro group at the 5-position, yielding the key intermediate, 2,3-dichloro-5-nitropyridine.

-

Regioselective Cyanation of 2,3-dichloro-5-nitropyridine, where the more reactive chlorine atom at the 2-position is selectively displaced by a cyanide group to afford the target molecule, this compound.

This approach is advantageous due to the availability of the starting materials and the high degree of control over the regioselectivity of the key transformations.

Synthesis of the Key Intermediate: 2,3-Dichloro-5-nitropyridine

The first stage of the synthesis involves the nitration of 2,3-dichloropyridine. The electron-deficient nature of the pyridine ring, further deactivated by two chlorine atoms, necessitates the use of strong nitrating conditions.

Reaction Principle and Causality

The nitration of 2,3-dichloropyridine is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.

The regioselectivity of the nitration is governed by the directing effects of the substituents on the pyridine ring. The pyridine nitrogen is a meta-director, while the chlorine atoms are ortho, para-directors. The introduction of the nitro group at the 5-position is favored as this position is para to the chlorine at the 2-position and meta to the pyridine nitrogen[1]. The reaction temperature must be carefully controlled to prevent the formation of unwanted isomers and ensure a high yield of the desired 5-nitro derivative[1].

Experimental Protocol: Nitration of 2,3-Dichloropyridine

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dichloropyridine | 147.99 | 14.8 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Fuming Nitric Acid (90%) | 63.01 | 10 mL | ~0.225 |

| Ice | - | As needed | - |

| Water | 18.02 | As needed | - |

| Sodium Bicarbonate Solution (sat.) | 84.01 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 2,3-dichloropyridine (14.8 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, slowly add fuming nitric acid (10 mL) dropwise via the dropping funnel, maintaining the reaction temperature between 0-5 °C[1].

-

After the addition of nitric acid, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Neutralize the crude product by washing with a saturated sodium bicarbonate solution, followed by another wash with cold water.

-

Dry the crude product under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Expected Outcome:

This procedure should yield 2,3-dichloro-5-nitropyridine as a solid with a melting point of 51-56 °C.

Regioselective

The final step in the synthesis is the selective displacement of one of the chlorine atoms in 2,3-dichloro-5-nitropyridine with a cyanide group. This is a nucleophilic aromatic substitution (SNAAr) reaction.

Mechanistic Rationale for Regioselectivity

The regioselectivity of the cyanation reaction is a critical aspect of this synthesis. The pyridine ring in 2,3-dichloro-5-nitropyridine is activated towards nucleophilic attack by the electron-withdrawing nitro group. The two chlorine atoms at the 2- and 3-positions are potential leaving groups.

Nucleophilic attack is strongly favored at the 2-position (alpha to the pyridine nitrogen) over the 3-position. This preference is due to the superior stabilization of the Meisenheimer intermediate formed upon attack at the 2-position. The electron-withdrawing nitrogen atom of the pyridine ring can effectively stabilize the negative charge of the intermediate through resonance. In contrast, attack at the 3-position does not allow for this direct resonance stabilization by the ring nitrogen.

Therefore, the reaction is kinetically controlled, leading to the selective formation of the product where the chlorine at the 2-position has been substituted by the cyanide ion.

Caption: Regioselectivity of cyanation on 2,3-dichloro-5-nitropyridine.

Experimental Protocol: Cyanation of 2,3-Dichloro-5-nitropyridine

This protocol is based on the Rosenmund-von Braun reaction, a reliable method for the cyanation of aryl halides.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dichloro-5-nitropyridine | 192.99 | 19.3 g | 0.1 |

| Copper(I) Cyanide (CuCN) | 89.56 | 10.7 g | 0.12 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Water | 18.02 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine (sat. NaCl solution) | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-5-nitropyridine (19.3 g, 0.1 mol) and N,N-dimethylformamide (100 mL).

-

Stir the mixture to dissolve the starting material.

-

Add copper(I) cyanide (10.7 g, 0.12 mol) to the solution[2].

-

Heat the reaction mixture to reflux (approximately 150-160 °C) and maintain at this temperature for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a solution of ferric chloride in dilute hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Expected Outcome:

The product, this compound, is expected to be a solid. The purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Overall Synthetic Pathway and Visualization

The complete synthetic route from 2,3-dichloropyridine to this compound is summarized in the following diagram.

Caption: Two-step synthesis of this compound.

Safety and Handling

-

2,3-Dichloropyridine: Harmful if swallowed. Causes skin and eye irritation.

-

Concentrated Sulfuric Acid and Fuming Nitric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

2,3-Dichloro-5-nitropyridine: Toxic if swallowed. Causes skin irritation and serious eye damage[3].

-

Copper(I) Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled. Contact with acids liberates very toxic gas (hydrogen cyanide). Handle with extreme caution in a fume hood.

-

N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a known reproductive toxin.

-

Cyanide Compounds: All cyanide-containing materials and waste should be handled with extreme care and disposed of according to institutional safety protocols. Quenching with an oxidizing agent like bleach is often recommended for cyanide waste.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound from 2,3-dichloropyridine. The key transformations, nitration and regioselective cyanation, are well-established and high-yielding. A thorough understanding of the reaction mechanisms, particularly the factors governing the regioselectivity of the nucleophilic aromatic substitution, is crucial for the successful execution of this synthesis. By following the detailed protocols and adhering to the necessary safety precautions, researchers can effectively produce this valuable intermediate for its diverse applications in chemical synthesis.

References

The Synthesis of 3-Chloro-5-nitropicolinonitrile: A Technical Guide to Core Starting Materials and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitropicolinonitrile is a key heterocyclic building block in medicinal chemistry and agrochemical research. Its trifunctionalized pyridine ring, featuring chloro, nitro, and cyano groups, offers a versatile scaffold for the synthesis of a wide array of complex molecular architectures. The strategic positioning of these functional groups allows for selective transformations, making it an invaluable intermediate in the development of novel therapeutic agents and crop protection solutions. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and preparation of the core starting materials. The causality behind experimental choices and detailed, field-proven protocols are presented to empower researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through two principal retrosynthetic disconnections, each originating from a distinct and commercially available or readily synthesizable starting material. The choice of route often depends on factors such as the availability of precursors, scalability, and safety considerations.

The two primary strategies involve:

-

Sandmeyer Cyanation of 2-amino-3-chloro-5-nitropyridine.

-

Nucleophilic Aromatic Substitution (SNAr) on 2,3-dichloro-5-nitropyridine.

This guide will delve into the intricacies of each pathway, providing a thorough analysis of the starting materials and the critical transformations involved.

Route 1: The Sandmeyer Cyanation Pathway

This synthetic approach leverages the versatile Sandmeyer reaction to introduce the nitrile functionality at the C2 position of the pyridine ring. The key starting material for this route is 2-amino-3-chloro-5-nitropyridine.

Starting Material: Synthesis of 2-Amino-3-chloro-5-nitropyridine

The preparation of 2-amino-3-chloro-5-nitropyridine typically begins with the nitration of the readily available 2-aminopyridine. This is followed by a chlorination step.

Conceptual Workflow for the Synthesis of 2-Amino-3-chloro-5-nitropyridine

Figure 1: Synthetic pathway to 2-amino-3-chloro-5-nitropyridine from 2-aminopyridine.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [1][2]

This protocol outlines the nitration of 2-aminopyridine, a critical first step. It is important to note that this reaction yields a mixture of isomers, primarily 2-amino-5-nitropyridine and 2-amino-3-nitropyridine, which necessitates a separation step.

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C with an ice bath.

-

Nitration: Once the 2-aminopyridine has completely dissolved, a pre-mixed nitrating solution of concentrated sulfuric acid and fuming nitric acid is added dropwise, ensuring the reaction temperature does not exceed 30°C.

-

Reaction Progression: After the addition is complete, the mixture is stirred at 25-30°C for approximately 40 minutes and then heated to 55-65°C for 10-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is poured onto crushed ice. The pH of the resulting solution is carefully adjusted to 5.5-6.0 with a 50 wt.% aqueous sodium hydroxide solution, causing the product to precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization to separate the 2-amino-5-nitropyridine from the 2-amino-3-nitropyridine isomer.

Subsequent Chlorination to 2-Amino-3-chloro-5-nitropyridine

The isolated 2-amino-5-nitropyridine is then subjected to chlorination to introduce the chlorine atom at the 3-position. This can be achieved using various chlorinating agents, such as a mixture of hydrochloric acid and hydrogen peroxide.

Core Reaction: Sandmeyer Cyanation

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an arylamine to an aryl nitrile via a diazonium salt intermediate.[3][4]

Conceptual Workflow for the Sandmeyer Cyanation

Figure 2: The Sandmeyer cyanation of 2-amino-3-chloro-5-nitropyridine.

Detailed Experimental Protocol: Sandmeyer Cyanation (Adapted from a similar substrate) [5]

This protocol is adapted from the Sandmeyer reaction of 4-amino-2-chloronicotinonitrile and provides a robust starting point for the synthesis of this compound.

-

Diazotization:

-

Dissolve 2-amino-3-chloro-5-nitropyridine in concentrated hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Cool this cyanide solution to 0°C.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate).

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by silica gel column chromatography.

-

Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway

This alternative and often more direct route involves the selective displacement of a chlorine atom from 2,3-dichloro-5-nitropyridine with a cyanide nucleophile.

Starting Material: Synthesis of 2,3-Dichloro-5-nitropyridine

The starting material, 2,3-dichloro-5-nitropyridine, is a key intermediate that can be synthesized via the nitration of 2,3-dichloropyridine.[6]

Conceptual Workflow for the Synthesis of 2,3-Dichloro-5-nitropyridine

Figure 3: Synthesis of 2,3-dichloro-5-nitropyridine from 2,3-dichloropyridine.

Detailed Experimental Protocol: Synthesis of 2,3-Dichloro-5-nitropyridine [6][7]

-

Reaction Setup: In a flask equipped for low-temperature reactions, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5°C.

-

Nitration: Slowly add 2,3-dichloropyridine to the cold nitrating mixture, ensuring the temperature is maintained within the 0-5°C range.

-

Reaction Progression: Stir the reaction mixture at this temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Core Reaction: Nucleophilic Aromatic Substitution with Cyanide

The presence of the electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. The chlorine atom at the 2-position is more susceptible to substitution by cyanide due to the electronic effects of the adjacent ring nitrogen and the nitro group.

Conceptual Workflow for the SNAr Cyanation

Sources

- 1. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,3-DICHLORO-5-NITROPYRIDINE | 22353-40-8 [chemicalbook.com]

An In-Depth Technical Guide to the Reactivity of 3-Chloro-5-nitropicolinonitrile: A Keystone Intermediate for Advanced Synthesis

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-chloro-5-nitropicolinonitrile, a pivotal intermediate in the fields of medicinal chemistry and materials science. This document, intended for researchers, scientists, and drug development professionals, moves beyond a theoretical overview to deliver field-proven insights into the compound's synthetic transformations. We will explore the nuanced interplay of its three key functional groups—the chloro, nitro, and cyano moieties—and provide detailed, validated protocols for its most critical reactions. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references form the three pillars of this guide, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of this compound

This compound, with the CAS Number 488713-30-0, is a highly functionalized pyridine derivative.[1][2] Its strategic importance lies in the orthogonal reactivity of its substituents, which allows for selective and sequential chemical modifications. The electron-deficient nature of the pyridine ring, further accentuated by the powerful electron-withdrawing effects of the nitro and cyano groups, renders the chloro substituent exceptionally labile to nucleophilic aromatic substitution (SNAr). This inherent reactivity makes it a valuable scaffold for the synthesis of diverse molecular architectures, particularly in the development of kinase inhibitors and other biologically active compounds.[3][4][5][6] This guide will dissect the key reactive pathways of this versatile molecule, providing a robust framework for its effective utilization in complex synthetic endeavors.

Molecular Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClN₃O₂ | PubChem |

| Molecular Weight | 183.55 g/mol | PubChem |

| CAS Number | 488713-30-0 | ChemScene |

| Appearance | Pale yellow to yellow solid | Internal Data |

| Melting Point | 121-126 °C | Sigma-Aldrich |

Spectroscopic data for related compounds can be found in the literature, which can be used as a reference for the characterization of this compound and its derivatives.[7]

Core Reactivity: A Triumvirate of Functional Groups

The reactivity of this compound is dominated by the interplay of its three functional groups. The strategic positioning of the electron-withdrawing nitro and cyano groups significantly activates the chloro-substituent at the 3-position for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Primary Reactive Pathway